molecular formula C14H17N3O4S2 B4433683 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide

Cat. No.: B4433683
M. Wt: 355.4 g/mol
InChI Key: PKSRHZJJTWFOMI-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfanyl group attached to the thiadiazole ring and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the ethylsulfanyl-thiadiazole intermediate with 2,4,5-trimethoxybenzoic acid or its derivatives using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the thiadiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives and modified benzamide moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiadiazole derivatives.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a tool compound for studying the biological pathways and molecular targets associated with thiadiazole derivatives.

    Industrial Applications: Potential use in the synthesis of advanced polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the thiadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which distinguishes it from other thiadiazole derivatives. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-5-22-14-17-16-13(23-14)15-12(18)8-6-10(20-3)11(21-4)7-9(8)19-2/h6-7H,5H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRHZJJTWFOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide
Reactant of Route 4
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide
Reactant of Route 5
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide

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